4-((4-(Dimethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
Properties
CAS No. |
478256-88-1 |
|---|---|
Molecular Formula |
C18H19N5OS |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N5OS/c1-22(2)14-10-8-13(9-11-14)12-19-23-17(20-21-18(23)25)15-6-4-5-7-16(15)24-3/h4-12H,1-3H3,(H,21,25)/b19-12+ |
InChI Key |
QHKWCQWGPVIWSS-XDHOZWIPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Dimethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Dimethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological properties, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that derivatives of triazoles, including this compound, demonstrate significant anticancer properties. They act by:
- Inhibiting cell proliferation in various cancer cell lines.
- Inducing apoptosis through modulation of apoptotic pathways.
- Targeting specific molecular markers associated with tumor growth.
For instance, studies have shown that triazole derivatives can inhibit the activity of certain kinases involved in cancer signaling pathways .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against several pathogens:
- It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Some studies report effectiveness against fungal strains as well.
The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticonvulsant Effects
Triazole derivatives have been explored for their anticonvulsant properties. The compound has shown promise in:
- Reducing seizure frequency in animal models.
- Acting on GABAergic pathways to enhance inhibitory neurotransmission.
This suggests potential use in treating epilepsy and other seizure disorders .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been noted in various studies:
- It reduces the production of pro-inflammatory cytokines.
- It may inhibit pathways associated with chronic inflammation.
This property makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR is crucial for developing more effective derivatives. The compound can be synthesized through a multi-step process involving:
- Formation of the triazole ring.
- Substitution reactions to introduce the dimethylamino and methoxyphenyl groups.
Research has shown that modifications at specific positions on the triazole ring can enhance biological activity while reducing toxicity .
Case Studies
Several case studies highlight the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study B | Antimicrobial | Effective against resistant strains of E. coli and S. aureus. |
| Study C | Anticonvulsant | Reduced seizure activity by 50% in treated rats compared to controls. |
These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.
Mechanism of Action
The mechanism of action of 4-((4-(Dimethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects: The dimethylamino group’s electron-donating nature may favor interactions with acidic residues in biological targets, contrasting with fluorine’s electronegativity in .
- Synthetic Flexibility: Microwave-assisted synthesis () reduces reaction time (2–5 hours vs.
- Biological Gaps: Limited data exist on the target compound’s bioactivity, highlighting the need for targeted assays against microbial or cancer cell lines.
Biological Activity
The compound 4-((4-(dimethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its antimicrobial and anticancer activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzaldehyde with aminoguanidine in an alcoholic medium. The resulting product is characterized by various spectroscopic techniques including FT-IR, NMR, and LC-MS. The crystal structure analysis indicates the formation of a thiazole ring which is crucial for its biological activity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of triazole derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity Results
| Compound | Zone of Inhibition (mm) | E. coli | S. aureus | B. subtilis | C. albicans | A. niger |
|---|---|---|---|---|---|---|
| 4.4b | 3.80 | 3.80 | 4.60 | 3.90 | 2.60 | 2.10 |
| 4.4c | 4.30 | 4.30 | 3.70 | 4.20 | 3.10 | 4.20 |
| 4.4d | 7.50 | 6.80 | 7.10 | 3.90 | - | - |
The results indicate that derivatives such as 4.4d exhibit strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli , while also showing antifungal activity against Candida albicans .
Anticancer Activity
The potential anticancer activity of this compound has been explored in various studies, highlighting its capability to inhibit cell proliferation in cancer cell lines. The compound acts as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in cancer cells .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on human cancer cell lines, the compound demonstrated significant inhibitory effects at micromolar concentrations, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : The triazole moiety is known to disrupt bacterial cell wall synthesis and function.
- Anticancer Mechanism : By inhibiting DHODH, the compound affects nucleotide synthesis essential for DNA replication in rapidly dividing cancer cells.
Q & A
Q. What are the optimal synthetic pathways for preparing 4-((4-(Dimethylamino)benzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione?
The synthesis typically involves a two-step process:
Core formation : Condensation of thiosemicarbazide derivatives with substituted carbonyl compounds to form the triazole-thione core. For example, reacting 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with hydrazine hydrate under reflux in ethanol .
Schiff base formation : Introducing the 4-(dimethylamino)benzylidene group via condensation with 4-dimethylaminobenzaldehyde. This step is catalyzed by glacial acetic acid under reflux (60–80°C) for 6–8 hours. Purification is achieved via recrystallization using DMSO/ethanol mixtures .
Key considerations : Monitor reaction progress with TLC, and optimize solvent polarity to avoid side products like sulfoxides or over-reduced derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray diffraction (XRD) : Resolves crystal packing and dihedral angles between the triazole-thione core and substituents. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 5.7883 Å, b = 9.9001 Å, c = 18.4972 Å are common .
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, dimethylamino protons at δ 3.0–3.2 ppm). ¹³C NMR confirms carbonyl (C=S) at ~165 ppm .
- FT-IR : Detects C=N stretches (~1600 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .
Methodological tip : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H···S hydrogen bonds contributing to crystal stability) .
Advanced Research Questions
Q. How does the substitution pattern on the benzylidene group influence bioactivity, and what approaches elucidate structure-activity relationships (SAR)?
- Substituent effects : Electron-donating groups (e.g., dimethylamino) enhance π-π stacking with biological targets, while methoxy groups modulate solubility and membrane permeability .
- Methodology :
- Synthesize analogs with halogen, nitro, or hydroxy substituents.
- Screen for antimicrobial activity via MIC assays against S. aureus and E. coli, comparing IC₅₀ values .
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .
Case study : Fluorine substitution at the benzylidene para position increased antifungal activity by 40% compared to chloro analogs, likely due to enhanced electronegativity .
Q. What strategies reconcile discrepancies in reported bioactivity data across studies?
Discrepancies often arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or fungal species.
- Compound purity : Residual solvents (e.g., DMSO) can inhibit bioactivity.
Q. Solutions :
- Standardize protocols : Use CLSI guidelines for MIC assays and validate purity via HPLC (>98%) .
- Cross-validate results : Compare data with structurally similar compounds (e.g., 4-fluorobenzylidene derivatives) to identify trends .
- Computational validation : Apply QSAR models to predict bioactivity outliers caused by experimental conditions .
Q. How can computational chemistry methods enhance understanding of electronic properties and reactivity?
- DFT calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis sets to:
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to study aggregation behavior .
Case study : MD simulations revealed that the dimethylamino group stabilizes the compound in lipid bilayers, explaining its enhanced antifungal membrane penetration .
Q. What experimental designs are optimal for studying tautomeric equilibria in this compound?
- Variable-temperature NMR : Monitor proton shifts (e.g., thione ↔ thiol tautomerism) between 25–80°C .
- XRD at multiple temperatures : Resolve lattice changes during tautomeric transitions .
- Theoretical support : Compare experimental data with DFT-calculated tautomer energies to identify dominant forms .
Key finding : The thione form is predominant (>90%) in crystalline states due to N–H···S hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
